
1,6-Anhydro-2,3,4-tri-O-benzoyl-D-glucopyranose
Descripción general
Descripción
1,6-Anhydro-2,3,4-tri-O-benzoyl-D-glucopyranose is a carbohydrate derivative that has gained significant attention in scientific research due to its unique chemical properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 532.49 g/mol. This compound is a key intermediate in the synthesis of various bioactive compounds and has been extensively studied for its potential applications in drug development.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
1,6-Anhydro-2,3,4-tri-O-benzoyl-D-glucopyranose is involved in various synthetic processes. It has been used in the stereospecific photo-bromination to produce (6S)-6-bromo compounds, which are then transformed into glucose derivatives like (6S)-d-glucose-6-2H and (6R)-d-glucose-6-2H (Ohrui et al., 1983). Additionally, its derivatives, such as 1,6-Anhydro-β-D-glucopyranose derivatives, are used as glycosyl donors in thioglycosidation reactions, creating various thioglycosides with high yield and anomer predominance (Wang, Sakairi & Kuzuhara, 1990).
Polymerization and Material Synthesis
This compound plays a critical role in the synthesis of high molecular weight polysaccharides and polymers. For example, it's used in the polymerization process to synthesize 2,3,4-tri-O-benzyl-[1→6]-α-D-glucopyranan and high molecular weight dextran (Uryu, Tachikawa, Ohaku, Terui & Matsuzaki, 1977). It is also involved in the copolymerization of 1,6‐anhydroglucose and 1,6‐anhydromaltose derivatives, contributing to the production of dextrans with controlled compositions (Lindenberger & Schuerch, 1973).
Advanced Applications in Chemistry
In advanced chemistry, this compound is utilized for synthesizing complex molecules and derivatives. For instance, it aids in the synthesis of heparin-related oligosaccharides from cellobiose (Ichikawa & Kuzuhara, 1983). Moreover, it is instrumental in silica gel-catalyzed β-O-glucosylation reactions to produce various natural glucosides (Matsushita, Sugamoto, Kita & Matsui, 1997).
Propiedades
IUPAC Name |
[(1R,2R,3S,4R,5R)-3,4-dibenzoyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O8/c28-24(17-10-4-1-5-11-17)33-21-20-16-31-27(32-20)23(35-26(30)19-14-8-3-9-15-19)22(21)34-25(29)18-12-6-2-7-13-18/h1-15,20-23,27H,16H2/t20-,21-,22+,23-,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUALUCOESOGESO-GWQOTCSHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





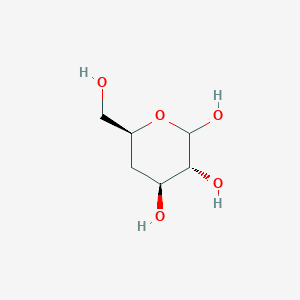
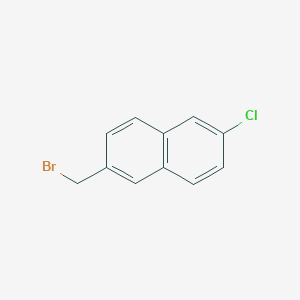
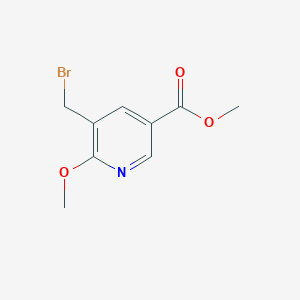
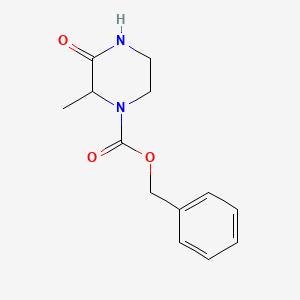
![Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate](/img/structure/B3254256.png)

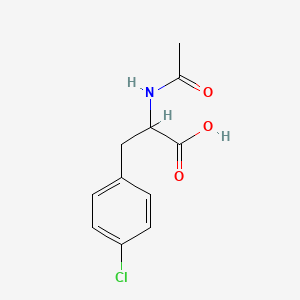
![Pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B3254265.png)


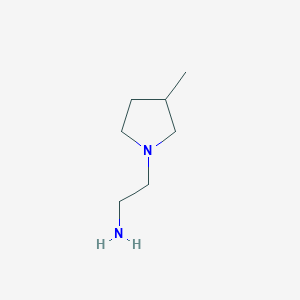
![1H-Pyrano[3,4-c]pyridin-1-one, 3-methyl-](/img/structure/B3254303.png)